molecular formula C20H23N3O5 B5479221 (1Z)-N'-{[(4-tert-butylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide

(1Z)-N'-{[(4-tert-butylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide

Cat. No.: B5479221
M. Wt: 385.4 g/mol
InChI Key: IGZNWDNMIVKEOP-UHFFFAOYSA-N
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Description

(1Z)-N’-{[(4-tert-butylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide is a complex organic compound characterized by its unique structural components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N’-{[(4-tert-butylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 4-tert-butylphenol with acetic anhydride to form 4-tert-butylphenoxyacetate. This intermediate is then reacted with 2-(4-nitrophenyl)ethanimidamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1Z)-N’-{[(4-tert-butylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The tert-butylphenoxy group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amine-substituted or halogenated derivatives, which can have different chemical and physical properties.

Scientific Research Applications

Chemistry

In chemistry, (1Z)-N’-{[(4-tert-butylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its ability to undergo specific reactions makes it a valuable tool for investigating biochemical processes.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, the reduction products of the nitrophenyl group could be explored for their pharmacological properties.

Industry

In the industrial sector, (1Z)-N’-{[(4-tert-butylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (1Z)-N’-{[(4-tert-butylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the tert-butylphenoxy group can interact with hydrophobic regions of proteins or enzymes. These interactions can lead to changes in the activity or function of the target molecules, thereby exerting the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    (1Z)-N’-{[(4-tert-butylbenzoyl)oxy]-2-(4-chlorophenyl)ethanimidamide: This compound has a similar structure but with a chlorophenyl group instead of a nitrophenyl group.

    O1-[4-(tert-butyl)benzoyl]-2-(4-nitrophenyl)ethanehydroximamide: Another similar compound with slight variations in the functional groups.

Uniqueness

The uniqueness of (1Z)-N’-{[(4-tert-butylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide lies in its combination of tert-butylphenoxy and nitrophenyl groups, which confer distinct chemical properties. These properties make it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-(4-tert-butylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5/c1-20(2,3)15-6-10-17(11-7-15)27-13-19(24)28-22-18(21)12-14-4-8-16(9-5-14)23(25)26/h4-11H,12-13H2,1-3H3,(H2,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZNWDNMIVKEOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)ON=C(CC2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)O/N=C(/CC2=CC=C(C=C2)[N+](=O)[O-])\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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